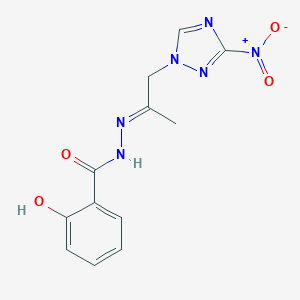![molecular formula C14H12BrClN2O2 B447310 5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide](/img/structure/B447310.png)
5-bromo-N'-[1-(4-chlorophenyl)propylidene]-2-furohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide is a chemical compound that belongs to the class of hydrazones This compound is characterized by the presence of a furan ring, a bromine atom, and a chlorophenyl group
Méthodes De Préparation
The synthesis of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide typically involves the reaction of 5-bromo-2-furaldehyde with 4-chlorophenylhydrazine under specific conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol, and requires refluxing for several hours to ensure complete reaction. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Analyse Des Réactions Chimiques
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced hydrazone derivatives.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it a candidate for drug development and biochemical studies.
Medicine: Research has indicated that this compound may possess anticancer properties, as it can inhibit the proliferation of cancer cells and induce apoptosis.
Mécanisme D'action
The mechanism of action of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can bind to the active sites of these targets, inhibiting their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of tyrosine kinases, which play a crucial role in cell signaling and cancer progression .
Comparaison Avec Des Composés Similaires
5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide can be compared with other similar compounds, such as:
5-bromo-N’-[(1E)-1-(2,4-dichlorophenyl)propylidene]furan-2-carbohydrazide: This compound has a similar structure but contains an additional chlorine atom on the phenyl ring, which may affect its chemical and biological properties.
5-bromo-N’-[(1E)-1-(4-hydroxyphenyl)propylidene]furan-2-carbohydrazide:
The uniqueness of 5-bromo-N’-[(1E)-1-(4-chlorophenyl)propylidene]furan-2-carbohydrazide lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C14H12BrClN2O2 |
|---|---|
Poids moléculaire |
355.61g/mol |
Nom IUPAC |
5-bromo-N-[(E)-1-(4-chlorophenyl)propylideneamino]furan-2-carboxamide |
InChI |
InChI=1S/C14H12BrClN2O2/c1-2-11(9-3-5-10(16)6-4-9)17-18-14(19)12-7-8-13(15)20-12/h3-8H,2H2,1H3,(H,18,19)/b17-11+ |
Clé InChI |
UPWQMMRMSJFMEZ-GZTJUZNOSA-N |
SMILES |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
SMILES isomérique |
CC/C(=N\NC(=O)C1=CC=C(O1)Br)/C2=CC=C(C=C2)Cl |
SMILES canonique |
CCC(=NNC(=O)C1=CC=C(O1)Br)C2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-nitrobenzamide](/img/structure/B447231.png)
![(2-{[(5-amino-1H-tetraazol-1-yl)imino]methyl}-6-methoxyphenoxy)acetonitrile](/img/structure/B447233.png)
![N'-[2-(4-bromophenoxy)propanoyl]-4-nitrobenzohydrazide](/img/structure/B447236.png)
![2-{[(2-Ethoxy-1-naphthyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carbonitrile](/img/structure/B447238.png)

![2-({[5-(1,3-Benzoxazol-2-yl)-2-methylphenyl]imino}methyl)-3,4-dibromo-6-methoxyphenol](/img/structure/B447240.png)
![ETHYL 2-[(2-FURYLCARBONYL)AMINO]-4,5,6,7,8,9,10,11,12,13-DECAHYDROCYCLODODECA[B]THIOPHENE-3-CARBOXYLATE](/img/structure/B447241.png)
![1-[1-Benzyl-6-methyl-4-(methylsulfanyl)-2-thioxo-1,2-dihydro-5-pyrimidinyl]ethanone](/img/structure/B447242.png)
![N-[2-(4-CYCLOHEXANEAMIDOPHENYL)-4-PHENYLQUINAZOLIN-6-YL]CYCLOHEXANECARBOXAMIDE](/img/structure/B447243.png)
![4-[(4-BROMO-3,5-DIMETHYL-1H-PYRAZOL-1-YL)METHYL]-N'~1~-[(E)-1-(3-IODOPHENYL)METHYLIDENE]BENZOHYDRAZIDE](/img/structure/B447244.png)


![2-bromo-6-methoxy-4-[(E)-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzoate](/img/structure/B447253.png)
![3-chlorobenzaldehyde [4-anilino-6-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B447254.png)
